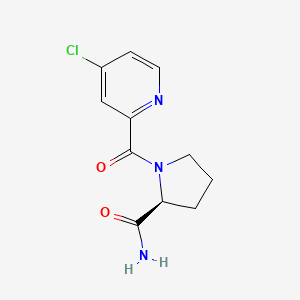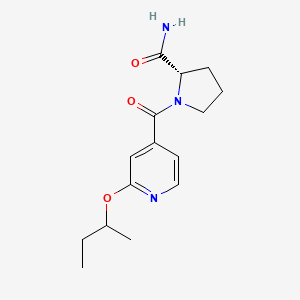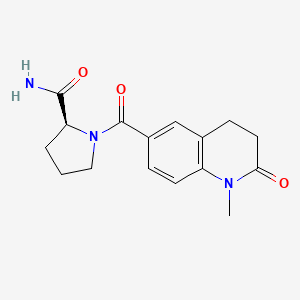![molecular formula C15H17F3N2O2 B7342889 (2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342889.png)
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide exerts its effects through the modulation of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to interact with ion channels and receptors, such as TRPC6 and GPR40, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis and cell cycle arrest, the modulation of ion channels and receptors, and the regulation of various signaling pathways. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in a range of solvents. However, this compound also has limitations, such as its relatively low potency and selectivity, which may require higher concentrations or the use of structurally related compounds for certain experiments.
Orientations Futures
There are several future directions for the research on (2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide, including the development of more potent and selective analogs, the investigation of its effects on other cellular pathways and processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of this compound as a scaffold for the development of novel compounds with improved pharmacological properties is an area of active research.
Méthodes De Synthèse
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-(1,1,1-trifluoropropan-2-yl)benzoic acid with pyrrolidine-2-carboxylic acid. The resulting product is purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-9(15(16,17)18)10-4-6-11(7-5-10)14(22)20-8-2-3-12(20)13(19)21/h4-7,9,12H,2-3,8H2,1H3,(H2,19,21)/t9?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDKYGHEKDRGQ-ACGXKRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N2CCCC2C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-oxoethyl]-4-phenyl-1,3-diazinan-2-one](/img/structure/B7342808.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7342822.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)

![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)
![(2S)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7342863.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)
![(2S)-1-(1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7342869.png)
![(2S)-1-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342875.png)


